molecular formula C10H14FNO B1400721 [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1096895-45-2

[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine

Cat. No. B1400721
M. Wt: 183.22 g/mol
InChI Key: OSKQVPTZOOGJRZ-UHFFFAOYSA-N
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Description

“[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine” is a chemical compound with the molecular formula C10H14FNO . It has a molecular weight of 183.2 .

Scientific Research Applications

  • Biased Agonists of Serotonin 5-HT1A Receptors :

    • Researchers designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds related to "[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine", as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed promise as antidepressant drug candidates due to their ability to selectively stimulate ERK1/2 phosphorylation, a pathway associated with antidepressant effects (Sniecikowska et al., 2019).
  • Met Kinase Inhibitors :

    • Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , were identified as potent and selective Met kinase inhibitors. These compounds showed considerable potential in cancer treatment, with one derivative advancing into phase I clinical trials (Schroeder et al., 2009).
  • Dual Serotonin/Noradrenaline Reuptake Inhibition :

    • A novel series of 1-(2-phenoxyphenyl)methanamines, which are structurally analogous to "[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine", demonstrated selective dual 5-HT and NA reuptake pharmacology. These compounds were identified for their potential in treating conditions that benefit from serotonin and noradrenaline reuptake inhibition (Whitlock et al., 2008).
  • Dopamine D2-like Agonists :

    • Derivatives of 2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, related to the compound , were synthesized and investigated as dopamine D2-like agonists. These compounds showed potential in modulating dopamine receptor activity, which is relevant in neurological disorders (Di Stefano et al., 2005).
  • Larvicidal Activity :

    • A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, which are related to the compound of interest, were synthesized and showed significant larvicidal activity against mosquito larvae. This indicates potential applications in controlling mosquito-borne diseases (Gorle et al., 2016).
  • Catalysis and Chemical Synthesis :

    • 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, structurally similar to the compound , were used to synthesize unsymmetrical NCN′ pincer palladacycles. These compounds have applications in catalysis, demonstrating good activity and selectivity in reactions where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

properties

IUPAC Name

(5-fluoro-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKQVPTZOOGJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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